3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene
Overview
Description
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is an organic compound characterized by the presence of four fluorine atoms and two hydroxymethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4,5,6-tetrafluorobenzene with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of tetrafluorophthalic acid.
Reduction: Formation of tetrafluorobenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems and its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Similar structure but with hydroxymethyl groups in different positions.
Tetrafluorophthalonitrile: Contains fluorine atoms but different functional groups.
Uniqueness
3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Properties
IUPAC Name |
[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJRDHVLVWRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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